
6-Hydroxymethyltryptamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxymethyltryptamine is a derivative of tryptamine, a naturally occurring compound found in various plants, fungi, and animals Tryptamines are known for their role in neurotransmission, particularly as agonists of serotonin receptors
科学的研究の応用
6-Hydroxymethyltryptamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various tryptamine derivatives.
Biology: Studied for its role in neurotransmission and potential effects on serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a research chemical in drug development.
作用機序
Target of Action
6-Hydroxymethyltryptamine, like other tryptamines, shares its core structure with the neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT) . The primary targets of tryptamines are the serotonin receptors, particularly the 5-HT2A receptor . These receptors play a crucial role in various physiological processes, including mood regulation, appetite, sleep, and cognition .
Mode of Action
Tryptamines act primarily as agonists of the 5-HT2A receptor . Agonists are substances that bind to a specific receptor and trigger a response in the cell. By binding to the 5-HT2A receptor, tryptamines mimic the action of serotonin, leading to an increase in serotonergic activity in the brain .
Biochemical Pathways
The effects of tryptamines, including those of this compound, are mediated by the 5-HT2A receptor . Their actions may also be modulated by interactions with other 5-ht receptors, monoamine transporters, and trace amine-associated receptors . The activation of these receptors and transporters can influence several biochemical pathways downstream .
Result of Action
The activation of the 5-HT2A receptor by tryptamines leads to altered perceptions of reality . This can result in profound changes in sensory perception, mood, and thought in humans .
Action Environment
The action, efficacy, and stability of this compound, like other tryptamines, can be influenced by various environmental factors. These factors can include the presence of other substances, the physiological state of the individual, and genetic factors .
生化学分析
Cellular Effects
It is known that tryptamines can produce profound changes in sensory perception, mood, and thought in humans, primarily acting as agonists of the 5-HT 2A receptor .
Temporal Effects in Laboratory Settings
It is known that the effects of tryptamines can last for several hours .
Dosage Effects in Animal Models
It is known that tryptamines can induce hyperactivity in mice .
Metabolic Pathways
It is known that tryptamines are metabolized through several pathways, including hydroxylation, N-dealkylation, and reactions of O-demethylation .
Transport and Distribution
It is known that tryptamines can be transported across cell membranes .
Subcellular Localization
It is known that tryptamines can be localized in various compartments within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxymethyltryptamine typically involves the hydroxylation of tryptamine. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol, with the temperature maintained at around 0-5°C to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic hydroxylation using metal catalysts. These methods are designed to optimize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 6-Hydroxymethyltryptamine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form tryptamine derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of 6-formyltryptamine or 6-carboxytryptamine.
Reduction: Formation of 6-methyltryptamine.
Substitution: Formation of 6-halotryptamines or 6-alkyltryptamines.
類似化合物との比較
Serotonin (5-Hydroxytryptamine): A key neurotransmitter involved in mood regulation.
Melatonin (5-Methoxy-N-acetyltryptamine): A hormone that regulates sleep-wake cycles.
Psilocybin (4-Phosphoryloxy-N,N-dimethyltryptamine): A psychedelic compound found in certain mushrooms.
Uniqueness: 6-Hydroxymethyltryptamine is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical and pharmacological properties. This substitution can influence its binding affinity to serotonin receptors and its overall biological activity, making it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
[3-(2-aminoethyl)-1H-indol-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-4-3-9-6-13-11-5-8(7-14)1-2-10(9)11/h1-2,5-6,13-14H,3-4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESBSSFCOFWKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)NC=C2CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2798379.png)
![4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2798382.png)
![2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B2798383.png)
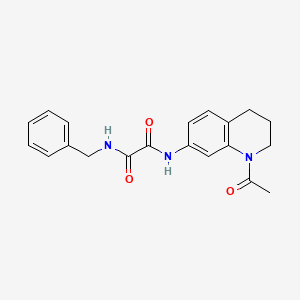
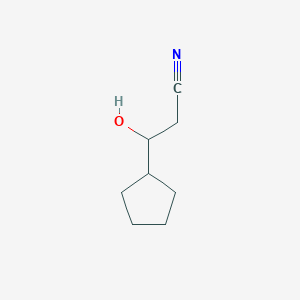
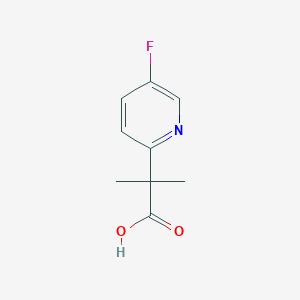
![(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2798389.png)
![2-methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2798390.png)
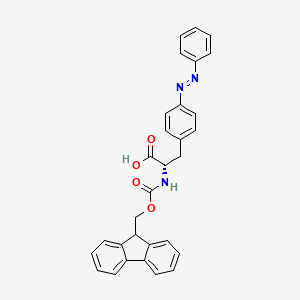
![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2798394.png)
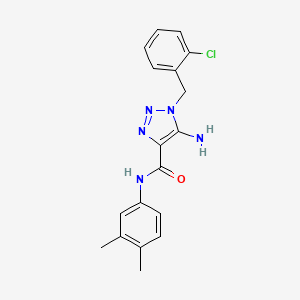
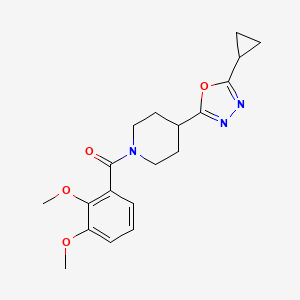
![2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2798399.png)
![N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2798400.png)
